methyl 4,5-dibromo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H4Br2N2O2 and a molecular weight of 283.91 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dibromo-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor. One common method includes the reaction of pyrazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The resulting dibromo derivative is then esterified using methanol and a catalytic amount of acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized pyrazole derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Amino or thio-substituted pyrazole derivatives.
Reduction: Less brominated pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,5-dibromo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological molecules . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrazole-3-carboxylate: A mono-brominated derivative with similar reactivity but different biological activity.
Methyl 4,5-dichloro-1H-pyrazole-3-carboxylate: A dichlorinated analogue with distinct chemical and biological properties.
Methyl 4,5-difluoro-1H-pyrazole-3-carboxylate:
Uniqueness
Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
methyl 4,5-dibromo-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJPLZBLMLUFFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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